molecular formula C6H6N4 B2489974 3-(Methylamino)pyridazine-4-carbonitrile CAS No. 1256268-95-7; 221915-84-0

3-(Methylamino)pyridazine-4-carbonitrile

Katalognummer: B2489974
CAS-Nummer: 1256268-95-7; 221915-84-0
Molekulargewicht: 134.142
InChI-Schlüssel: NPXVIGZKPHFKID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methylamino)pyridazine-4-carbonitrile (CAS Number 1256268-95-7) is a versatile pyridazine derivative with the molecular formula C₆H₆N₄ and a molecular weight of 134.14 g/mol . This compound serves as a valuable synthetic intermediate in pharmaceutical research and the development of agrochemicals, functioning as a key building block for constructing complex chemical structures . The exploration of pyridazine derivatives dates back decades, with this heterocyclic system being a recognized scaffold in medicinal chemistry due to its wide range of biological activities . The structure of this particular compound combines the pyridazine core with two strategically important functional groups: a methylamino substituent and a carbonitrile (cyano) group . The carbonitrile moiety is particularly significant in rational drug design. Its strong electron-withdrawing nature and linear geometry can enhance a molecule's binding affinity to its target and improve its pharmacokinetic profile, such as by increasing solubility and metabolic stability . Furthermore, the nitrile group can act as a bioisostere for other functional groups like carbonyl or hydroxyl, and it provides a versatile synthetic handle for further chemical transformations into other valuable functional groups, such as amines and carboxylic acids . As a substituted pyridazine, this compound is relevant in contemporary research focused on developing novel synthetic methodologies and investigating new biologically active molecules with potential therapeutic effects . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(methylamino)pyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-8-6-5(4-7)2-3-9-10-6/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXVIGZKPHFKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CN=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 3-(Methylamino)pyridazine-4-carbonitrile and related heterocyclic carbonitriles:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Pyridazine 3-methylamino, 4-cyano C₆H₆N₄ 134.14 High polarity; synthetic intermediate
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Pyridine 2-amino, 4,6-diphenyl, 3-cyano C₁₈H₁₄N₃ 272.33 Low solubility; photopolymer applications
5-(Methylamino)-3-pyrrolidine-isothiazole-4-carbonitrile Isothiazole 5-methylamino, 3-pyrrolidine, 4-cyano C₉H₁₁N₄S 207.28 Antitumor ligand; sulfur enhances reactivity
3-Amino-1-methyl-1H-pyrazole-4-carbonitrile Pyrazole 3-amino, 1-methyl, 4-cyano C₅H₆N₄ 122.13 High similarity (0.89); drug precursor
2-[4-(4-Chlorophenyl)piperazino]-4-methoxy-pyridine-3-carbonitrile Pyridine 4-methoxy, 3-cyano, piperazine-chlorophenyl C₁₇H₁₇ClN₄O 328.80 CNS-targeting potential; bulky substituents
Key Observations:
  • Core Heterocycle Differences: Pyridazine (two adjacent N atoms) offers greater electron deficiency compared to pyridine or pyrazole, influencing reactivity in nucleophilic substitution or coordination chemistry.
  • Substituent Effects :
    • Bulky groups (e.g., diphenyl in pyridine derivatives) reduce solubility but improve photochemical stability for materials science .
    • Piperazinyl or thiophenyl moieties (e.g., in ) increase steric bulk and may modulate pharmacokinetic properties in drug design.

Q & A

Q. What are the established synthetic routes for 3-(Methylamino)pyridazine-4-carbonitrile, and what reaction conditions optimize yield?

The compound is synthesized via a three-component reaction involving aldehydes, malononitrile, and methylhydrazine. Key steps include:

  • Reagents : Aldehyde (e.g., 4-chlorobenzaldehyde), malononitrile, methylhydrazine, ethanol as solvent, and piperidine as a catalyst.
  • Conditions : Reflux at 80–90°C for 6–8 hours under inert atmosphere.
  • Purification : Recrystallization from ethanol-DMF (1:2) yields pure product (70–85% yield). Adjusting molar ratios (1:1.2:1 for aldehyde:malononitrile:hydrazine) minimizes byproducts .

Q. How is this compound characterized structurally?

  • IR Spectroscopy : A sharp peak at ~2215 cm⁻¹ confirms the nitrile (-CN) group. N-H stretches for methylamino appear at ~3320–3350 cm⁻¹ .
  • NMR :
    • ¹H NMR : Methylamino protons resonate at δ 2.8–3.1 ppm (singlet), while aromatic protons appear as multiplets at δ 7.2–8.5 ppm.
    • ¹³C NMR : The nitrile carbon is observed at ~115–118 ppm, and the pyridazine ring carbons at 125–160 ppm .
  • Mass Spectrometry : Molecular ion [M+H]⁺ matches the theoretical m/z (e.g., 189.08 for C₇H₇N₅) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Screening : MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli via broth microdilution assays.
  • Cytotoxicity : IC₅₀ > 50 µM in MTT assays against HeLa cells, suggesting low toxicity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the synthesis and reactivity of this compound derivatives?

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents on the aldehyde component increase reaction rate (yield >80%) by enhancing electrophilicity.
  • Electron-Donating Groups (EDGs) : Methoxy groups reduce yield (55–60%) due to steric hindrance and reduced aldehyde reactivity.
  • Mechanistic Insight : DFT calculations suggest EWGs lower the energy barrier for Knoevenagel condensation (rate-determining step) .

Q. What advanced spectroscopic or computational methods resolve ambiguities in structural assignments?

  • X-Ray Crystallography : Confirms planarity of the pyridazine ring and spatial orientation of the methylamino group (bond angle: 120°±2°).
  • HPLC-MS/MS : Detects trace impurities (e.g., unreacted malononitrile) at <0.5% levels.
  • Molecular Docking : Predicts binding to E. coli DNA gyrase (binding energy: −8.2 kcal/mol) via hydrogen bonding with Arg76 and hydrophobic interactions .

Q. How can reaction scalability and green chemistry principles be applied to its synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes (yield: 78%) with 20% less solvent .
  • Solvent Optimization : Replacing ethanol with cyclopentyl methyl ether (CPME) improves recyclability and reduces waste.
  • Catalyst Recycling : Piperidine immobilized on silica gel allows 3–5 reuse cycles without yield loss .

Q. What contradictions exist in reported biological data, and how can they be addressed?

  • Discrepancy : Some studies report potent antifungal activity (IC₅₀: 5 µM), while others show no effect.
  • Resolution : Variability may stem from assay conditions (e.g., pH, inoculum size). Standardized CLSI protocols and metabolic stability studies (e.g., microsomal incubation) are recommended .

Methodological Guidelines

Q. Experimental Design for Structure-Activity Relationship (SAR) Studies

  • Variable Substituents : Introduce halogens, alkyl chains, or heterocycles at the pyridazine C5 position.
  • Assays :
    • Enzyme Inhibition : Test against tyrosine kinases or topoisomerases via fluorescence polarization.
    • Cellular Uptake : Quantify intracellular concentration using LC-MS/MS in HepG2 cells .

Q. Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions (solvent, temperature, cell line).
  • Step 2 : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics).
  • Step 3 : Apply multivariate analysis to identify confounding variables (e.g., solvent polarity, light exposure) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.